Structural Elucidation and NMR Spectral Assignment of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol
Structural Elucidation and NMR Spectral Assignment of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol
Executive Summary
The 1,8-naphthyridine scaffold is a privileged pharmacophore in drug discovery, frequently leveraged for its antimicrobial, antiviral, and kinase-inhibitory properties[1]. Accurate structural characterization of heavily substituted derivatives, such as, is critical for downstream structure-activity relationship (SAR) studies. This whitepaper provides an in-depth, theoretically grounded assignment of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for this molecule, detailing the causality behind the chemical shifts and the self-validating 2D NMR workflows required for unambiguous assignment.
Structural Dynamics: Tautomerism in 1,8-Naphthyridines
Before assigning spectral data, we must establish the correct structural framework. While named as a "2-ol", 2-hydroxy-1,8-naphthyridines exist predominantly in their lactam tautomeric form—2—when dissolved in polar, hydrogen-bond-accepting solvents like DMSO- d6 [2].
This tautomeric shift fundamentally alters the expected NMR profile:
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Loss of the Hydroxyl Signal: The O-H proton is replaced by a highly deshielded lactam N-H proton.
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Carbonyl Formation: The C2 carbon resonates as an amide/lactam carbonyl ( >160 ppm) rather than a standard phenolic C-OH.
Experimental Protocol: A Self-Validating NMR Workflow
Because the core of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol is fully substituted (lacking adjacent protons), standard homonuclear scalar couplings ( 3JHH ) are absent. Consequently, 1D 1 H NMR will yield only singlets. To build a self-validating system, the experimental protocol must heavily index on heteronuclear 2D techniques (HSQC and HMBC) to establish spatial and bond-through causality.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 . DMSO is specifically chosen to disrupt intermolecular hydrogen bonding between lactam dimers, sharpening the N1-H signal and ensuring complete solubilization of the polar core.
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Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm Broadband Observe (BBO) or cryoprobe. Regulate the sample temperature to 298 K.
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1D Acquisition: Acquire the 1 H spectrum (16 scans, d1=2 s) to capture quantitative proton integrals. Acquire the 13 C{ 1 H} spectrum (1024 scans, d1=2 s) to resolve all 10 distinct carbon environments.
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2D Acquisition: Execute 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range couplings ( nJCH=8 Hz) to map the quaternary carbons.
Fig 1. Sequential NMR acquisition and data processing workflow.
1 H NMR Spectral Assignments & Causality
The 1 H NMR spectrum is remarkably clean, consisting of four distinct singlets. The assignment relies on understanding the diamagnetic anisotropy and electronegativity of the surrounding functional groups[3].
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N1-H (12.25 ppm): The lactam proton is heavily deshielded due to the electron-withdrawing nature of the adjacent C2 carbonyl and the inherent aromaticity of the ring system[2].
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C4-H (8.35 ppm): As the sole aromatic proton, it is highly deshielded by the adjacent C2=O anisotropy and the inductive effect of the C3-bromine[1].
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C7-CH 3 (2.78 ppm): Methyl groups alpha to a pyridine-like nitrogen (N8) experience significant deshielding compared to standard aromatic methyls[4][5].
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C5-CH 3 (2.65 ppm): Located at the gamma position relative to N8, this methyl group is slightly more shielded than the C7-methyl.
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality & Assignment Notes |
| N1-H | 12.25 | s (br) | 1H | Deshielded by lactam C=O and hydrogen bonding |
| C4-H | 8.35 | s | 1H | Deshielded by C2=O anisotropy and C3-Br |
| C7-CH 3 | 2.78 | s | 3H | Alpha to N8; deshielded by pyridine-like nitrogen |
| C5-CH 3 | 2.65 | s | 3H | Gamma to N8; shielded relative to C7-CH 3 |
13 C NMR Spectral Assignments & Causality
The 13 C NMR spectrum reveals 10 distinct carbon signals. The assignment of the quaternary carbons is driven by substituent effects (heavy atom effects from bromine, deshielding from nitrogen/oxygen)[3].
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C2 (161.5 ppm): The lactam carbonyl carbon is the most deshielded nucleus in the system[2].
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C7 (158.2 ppm) & C8a (150.4 ppm): Carbons directly attached to the electronegative N8 nitrogen resonate furthest downfield in the aromatic region.
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C3 (112.4 ppm) & C6 (121.5 ppm): The "heavy atom effect" of bromine intrinsically shields the attached carbons, pushing them upfield relative to unsubstituted aromatic carbons. C3 is further shielded by its alpha relationship to the C2 carbonyl.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Causality & Assignment Notes |
| C2 | 161.5 | C=O | Lactam carbonyl; highly deshielded |
| C7 | 158.2 | C (quat) | Alpha to N8; attached to methyl |
| C8a | 150.4 | C (quat) | Bridgehead between N1 and N8 |
| C5 | 146.7 | C (quat) | Gamma to N8; attached to methyl |
| C4 | 141.2 | CH | Beta to C=O; highly conjugated |
| C6 | 121.5 | C (quat) | Heavy atom effect from attached Bromine |
| C4a | 116.8 | C (quat) | Bridgehead carbon |
| C3 | 112.4 | C (quat) | Alpha to C=O; heavy atom effect from Bromine |
| C7-CH 3 | 24.5 | CH 3 | Deshielded by adjacent N8 |
| C5-CH 3 | 19.2 | CH 3 | Standard aromatic methyl |
2D NMR Connectivity: The HMBC Logical Map
Because the 1D 1 H spectrum consists entirely of singlets, the assignment is only theoretical until validated by 2D HMBC. HMBC correlates protons to carbons separated by two ( 2J ) or three ( 3J ) bonds, acting as the definitive proof of the molecular skeleton.
Key Validating Correlations:
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The C4-H proton shows strong 3J correlations across the ring to the C2 carbonyl and the C8a bridgehead, locking in the structure of the lactam ring.
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The 5-CH 3 protons correlate to C4a , C5 , and the brominated C6 , bridging the two rings.
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The 7-CH 3 protons correlate to C6 and C7 , confirming the substitution pattern on the pyridine-like hemisphere.
Fig 2. Key 2J and 3J HMBC correlations establishing core connectivity.
Conclusion
The structural elucidation of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol requires a robust understanding of tautomeric equilibria and substituent-induced chemical shifts. By deploying a self-validating workflow that pairs 1D chemical shift causality with 2D HMBC spatial mapping, researchers can confidently assign the fully substituted scaffold. This rigorous analytical framework ensures high-fidelity data for subsequent drug development and synthetic modification campaigns.
References
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Appchem. "3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol" Product Specification (CAS: 2140316-48-7). Available at:Link
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Kamel, M. M., et al. "Synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones." ARKIVOC 2007 (xiii) 269-281. Available at: 1[1]
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Revue Roumaine de Chimie. "Assignments of 1H and 13C NMR Spectra of Benzo[b][1,8]naphthyridone." Available at: 3[3]
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Bera, S., et al. "Cyclometalations on the Imidazo[1,2-a][1,8]naphthyridine Framework." Organometallics 2013, 32, 15, 4398–4408. Available at:4[4]
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Liu, H., et al. "1,8-Naphthyridine-2,7-diamine: A Potential Universal Reader of the Watson-Crick Base Pairs for DNA Sequencing by Electron Tunneling." J Org Chem. 2013; 78(15): 7594-7603. Available at: 5[5]
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